molecular formula C14H11F3O4S B14040295 Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate

Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate

Cat. No.: B14040295
M. Wt: 332.30 g/mol
InChI Key: HAMXUUUTNCBICZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzo[b]thiepin ring, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a suitable benzo[b]thiepin derivative, followed by esterification to introduce the acetate group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiepin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The benzo[b]thiepin ring structure may also play a role in modulating the compound’s activity by influencing its overall conformation and stability .

Comparison with Similar Compounds

Uniqueness: Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is unique due to its combination of a trifluoromethyl group, a benzo[b]thiepin ring, and an acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11F3O4S

Molecular Weight

332.30 g/mol

IUPAC Name

methyl 2-oxo-2-[5-oxo-8-(trifluoromethyl)-3,4-dihydro-2H-1-benzothiepin-4-yl]acetate

InChI

InChI=1S/C14H11F3O4S/c1-21-13(20)12(19)9-4-5-22-10-6-7(14(15,16)17)2-3-8(10)11(9)18/h2-3,6,9H,4-5H2,1H3

InChI Key

HAMXUUUTNCBICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCSC2=C(C1=O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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